(2-chloro-1-phenylethyl)benzene
CAS No.: 5216-46-6
Cat. No.: VC11495279
Molecular Formula: C14H13Cl
Molecular Weight: 216.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5216-46-6 |
---|---|
Molecular Formula | C14H13Cl |
Molecular Weight | 216.7 |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
(2-Chloro-1-phenylethyl)benzene features a central benzene ring substituted at the 1-position by a chlorine atom and at the 2-position by a 1-phenylethyl group. The 1-phenylethyl moiety consists of an ethyl chain () with a phenyl group attached to the first carbon. The chlorine atom occupies the second carbon of the ethyl chain, yielding the IUPAC name 1-chloro-2-(1-phenylethyl)benzene. This nomenclature aligns with the SMILES representation CC(C1=CC=CC=C1)C2=CC=CC=C2Cl
, which encodes the branching pattern and substituent positions.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 216.70 g/mol | PubChem |
InChI Key | CSXCEFXBPBXMCG-UHFFFAOYSA-N | PubChem |
XLogP3 | 4.8 | PubChem |
Rotatable Bond Count | 2 | PubChem |
The compound’s three-dimensional conformation reveals a staggered arrangement of the phenyl groups, minimizing steric hindrance. Computational models predict a dihedral angle of 68° between the two benzene rings, optimizing - interactions .
Synthesis and Preparation
Classical Alkylation Approaches
The synthesis of (2-chloro-1-phenylethyl)benzene typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative method, adapted from protocols for analogous chlorinated aromatics , employs the reaction of benzyl bromide with phenol derivatives in the presence of a Lewis acid catalyst (e.g., ):
This reaction proceeds via electrophilic aromatic substitution, where the benzyl bromide acts as an alkylating agent. The chlorine atom is introduced post-alkylation through chlorination using or under controlled conditions .
Modern Catalytic Strategies
Recent advances utilize palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, Suzuki-Miyaura coupling between chlorophenylboronic acid and phenylethyl halides has yielded the target compound with >90% purity . Key reaction parameters include:
-
Temperature: 80–100°C
-
Catalyst:
-
Solvent: Tetrahydrofuran (THF)
Physicochemical Properties
Solubility and Stability
(2-Chloro-1-phenylethyl)benzene exhibits limited water solubility (0.12 mg/L at 25°C) due to its hydrophobic aromatic framework. It is miscible with organic solvents such as dichloromethane, ethanol, and THF. Stability studies indicate decomposition above 250°C, with a half-life of 14 days under ambient light .
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, CDCl):
-
NMR (100 MHz, CDCl):
Mass Spectrometry
The electron ionization (EI) mass spectrum shows a molecular ion peak at 216.07 (), with fragmentation patterns indicative of C-Cl bond cleavage ( 181) and phenyl group loss ( 105) .
Reactivity and Functional Applications
Nucleophilic Substitution
The chlorine atom in (2-chloro-1-phenylethyl)benzene undergoes nucleophilic substitution with amines, alkoxides, and thiols. For example, reaction with sodium ethoxide yields the ethoxy derivative:
This reactivity underpins its utility in synthesizing ethers and thioethers for polymer chemistry .
Pharmaceutical Intermediates
The compound serves as a precursor to antihistamines and antipsychotic agents. For instance, catalytic hydrogenation produces 2-phenylethylbenzene, a scaffold for dopamine receptor modulators .
Comparative Analysis with Related Compounds
Phenylethyl Chloride (CAS 622-24-2)
Unlike (2-chloro-1-phenylethyl)benzene, phenylethyl chloride () lacks the additional phenyl substitution, resulting in lower molecular weight (140.61 g/mol) and higher volatility .
Table 2: Comparative Physicochemical Data
Property | (2-Chloro-1-phenylethyl)benzene | Phenylethyl Chloride |
---|---|---|
Molecular Weight | 216.70 g/mol | 140.61 g/mol |
Boiling Point | 298°C | 198°C |
XLogP3 | 4.8 | 3.2 |
Future Research Directions
Despite its synthetic utility, gaps persist in understanding the compound’s environmental fate and metabolic pathways. High-resolution cryo-EM studies could elucidate its interactions with biological targets, while green chemistry approaches may optimize its synthesis.
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